molecular formula C9H10N2S B106137 Benzothiazol-2-ylmethyl-methyl-amine CAS No. 17681-30-0

Benzothiazol-2-ylmethyl-methyl-amine

Cat. No.: B106137
CAS No.: 17681-30-0
M. Wt: 178.26 g/mol
InChI Key: XRUPROQYVHMNDL-UHFFFAOYSA-N
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Description

Benzothiazol-2-ylmethyl-methyl-amine is a chemical compound with the molecular formula C9H10N2S . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings .


Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The synthesis of the derivatives of 2-aminobenzothiazoles with N-functionalized groups in the benzene ring is possible from the corresponding nitro-derivatives by pre-protection of the 2-amino group followed by reduction of the nitro to the amino group and its functionalization .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 53.2 Ų .

Scientific Research Applications

Therapeutic Potential and Chemical Properties

Benzothiazole derivatives are known for their broad spectrum of biological and pharmacological activities. This versatility stems from the benzothiazole scaffold, a fused heterocyclic structure that is integral to many natural products and pharmaceutical agents. Benzothiazole derivatives exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, anticancer properties. Their structural simplicity and ease of synthesis provide a foundation for the development of chemical libraries aimed at discovering new therapeutic agents, especially in oncology. The 2-arylbenzothiazole moiety, in particular, has been under development for cancer treatment, highlighting the significance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).

Advances in Chemotherapeutics

Recent advancements have focused on structural modifications of benzothiazole and its conjugates as potential chemotherapeutics. Benzothiazole derivatives, especially 2-arylbenzothiazoles, have emerged as important pharmacophores in the development of antitumor agents. Their promising biological profile and synthetic accessibility have made them attractive targets for the design and development of new benzothiazoles and their conjugate systems as potential chemotherapeutics. These developments underscore the ongoing interest in benzothiazole derivatives for their anticancer activity and potential as drug candidates, with some showing synergistic effects when used in combination therapies (Ahmed et al., 2012).

Diverse Pharmacological Activities

Benzothiazole derivatives are characterized by their wide range of pharmacological activities, which include antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anticancer effects. This broad spectrum of activity makes benzothiazole a rapidly developing and interesting compound in medicinal chemistry. Structural modifications, particularly substitutions at the C-2 and C-6 positions, have been shown to significantly affect the biological activity of benzothiazole derivatives, offering insights into their potential therapeutic applications (Bhat & Belagali, 2020).

Safety and Hazards

Benzothiazol-2-ylmethyl-methyl-amine is harmful if swallowed . It may cause skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

While specific future directions for Benzothiazol-2-ylmethyl-methyl-amine are not mentioned in the search results, benzothiazoles are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have potential for developing new drugs and materials .

Mechanism of Action

Target of Action

The primary targets of Benzothiazol-2-ylmethyl-methyl-amine are MmpL3 , a mycobacterial mycolic acid transporter , and DprE1 , a target in search of a potent inhibitor with enhanced anti-tubercular activity . These targets play a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with its targets, leading to inhibition of their function . The compound’s interaction with MmpL3 disrupts the transport of mycolic acid, an essential component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria .

Biochemical Pathways

It is known that the compound interferes with the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall . This interference disrupts the integrity of the cell wall, leading to bacterial death .

Pharmacokinetics

The compound’s molecular weight of 17825 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of this compound’s action is the inhibition of mycobacterial growth . By disrupting the function of MmpL3 and DprE1, the compound interferes with the synthesis of mycolic acid and the integrity of the mycobacterial cell wall, leading to bacterial death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be 2-8°C, and it should be protected from light . These conditions help maintain the compound’s stability and ensure its efficacy .

Biochemical Analysis

Biochemical Properties

Benzothiazol-2-ylmethyl-methyl-amine has been found to interact with various enzymes and proteins. For instance, benzothiazole derivatives have been shown to inhibit BCL-2, a family of enzymes involved in apoptosis . The nature of these interactions is often characterized by the binding of the benzothiazole molecule to the active site of the enzyme, leading to inhibition of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. For example, benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating that they may influence cellular metabolism and gene expression in Mycobacterium tuberculosis . Additionally, these compounds have been found to alleviate haloperidol-induced catalepsy in mice, suggesting an impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, benzothiazole derivatives have been found to bind to the BCL-2 enzyme, inhibiting its activity and promoting apoptosis . Furthermore, these compounds have been found to exhibit good binding interactions with the adenosine A2A receptor, suggesting a potential role in the regulation of neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, benzothiazole derivatives have been found to exhibit varying degrees of BCL-2 inhibitory activity over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, benzothiazole derivatives have been found to alleviate haloperidol-induced catalepsy in mice at certain dosages

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUPROQYVHMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17681-30-0
Record name (1,3-benzothiazol-2-ylmethyl)(methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromomethylbenzothiazole (0.4 g. 1.75 mmol) in THF (4 mL) was added 40% aqueous methylamine (0.30 g, 8.77 mmol). Stirring was continued overnight, then the mixture was concentrated. The residue was taken up in H2O, neutralized with 2.5 N NaOH, and extracted with CH2Cl2. The organic extracts were dried (MgSO4) and concentrated to give the title compound (0.36 g, 80%) as a brown oil: 1H NMR (250 MHz, DMSO-d6): δ 2.70 (s, 3H), 4.71 (s, 2H), 7.55 (m, 2H), 8.0 (d, J=7.9 Hz, 1H), 8.17 (d, J=7.9 Hz, 1H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
80%

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